REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])I.S[CH:16]([OH:18])[CH3:17].C([O-])=O.[Na+].O.O.O.O.O.O.O.[S:30]([O-])([O-])=O.[Na+].[Na+].C(OC(C)C)(C)C>CN(C=O)C.O>[F:7][C:5]([F:8])([S:30][CH2:17][CH2:16][OH:18])[C:4]([F:10])([F:9])[C:3]([F:12])([F:11])[C:2]([F:14])([F:13])[F:1] |f:2.3,4.5.6.7.8.9.10.11.12.13|
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Name
|
|
Quantity
|
138.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(I)(F)F)(F)F)(F)F)(F)F
|
Name
|
mercaptoethanol
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
SC(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
sodium sulfite heptahydrate
|
Quantity
|
100.9 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature (23° C.) for one night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
A water layer was further extracted with isopropyl ether (500 ml×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% hydrochloric acid (500 ml), water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution (500 ml), dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(SCCO)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |